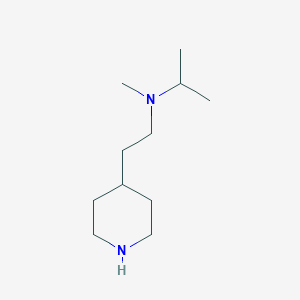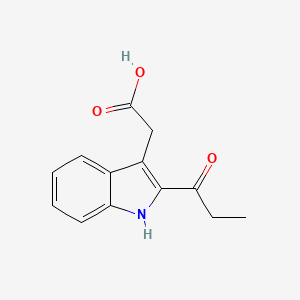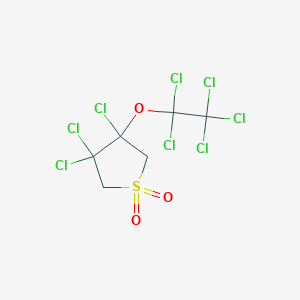
Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le thiophène, 3,3,4-trichlorotétrahydro-4-(pentachloroéthoxy)-, 1,1-dioxyde est un composé organosulfuré complexe de formule moléculaire
C6H4Cl8O3S
et une masse moléculaire de 439,7832 g/mol . Ce composé est caractérisé par son cycle thiophène, qui est un cycle à cinq chaînons contenant du soufre, et plusieurs substituants chlore et éthoxy. Il est connu pour ses propriétés chimiques uniques et ses applications potentielles dans divers domaines scientifiques.Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du thiophène, 3,3,4-trichlorotétrahydro-4-(pentachloroéthoxy)-, 1,1-dioxyde implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à chlorer un dérivé du thiophène, puis à introduire le groupe pentachloroéthoxy. Les conditions de réaction exigent souvent l'utilisation d'agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore, et les réactions sont généralement effectuées à des températures contrôlées pour assurer la stabilité des composés intermédiaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de chloration à grande échelle, où les dérivés du thiophène réagissent avec du chlore gazeux en présence de catalyseurs. Le processus est optimisé pour maximiser le rendement et la pureté, impliquant souvent des étapes de purification telles que la distillation ou la recristallisation pour éliminer les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
-
Oxydation: : Le thiophène, 3,3,4-trichlorotétrahydro-4-(pentachloroéthoxy)-, 1,1-dioxyde peut subir des réactions d'oxydation, généralement à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium. Ces réactions peuvent conduire à la formation de sulfoxydes ou de sulfones.
-
Réduction: : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium, convertissant potentiellement le composé en dérivés moins chlorés.
-
Substitution: : Le composé peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles tels que des groupes hydroxyle ou amino. Les réactifs courants comprennent l'hydroxyde de sodium ou l'ammoniac.
Réactifs et conditions courantes
Oxydants: Peroxyde d'hydrogène, permanganate de potassium.
Réducteurs: Hydrure de lithium aluminium, borohydrure de sodium.
Nucléophiles: Hydroxyde de sodium, ammoniac.
Principaux produits formés
Oxydation: Sulfoxydes, sulfones.
Réduction: Dérivés du thiophène moins chlorés.
Substitution: Dérivés du thiophène hydroxylés ou aminés.
Applications De Recherche Scientifique
Le thiophène, 3,3,4-trichlorotétrahydro-4-(pentachloroéthoxy)-, 1,1-dioxyde a plusieurs applications en recherche scientifique:
-
Chimie: : Utilisé comme précurseur dans la synthèse de composés organosulfurés plus complexes. Il est également étudié pour sa réactivité et sa stabilité dans diverses conditions.
-
Biologie: : Investigué pour son activité biologique potentielle, y compris les propriétés antimicrobiennes et antifongiques. Sa structure chlorée en fait un candidat pour l'étude des interactions avec les membranes biologiques.
-
Médecine: : Exploré pour des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments avec des mécanismes d'action uniques.
-
Industrie: : Utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment les polymères et les revêtements qui nécessitent des propriétés spécifiques de résistance chimique.
Mécanisme d'action
Le mécanisme par lequel le thiophène, 3,3,4-trichlorotétrahydro-4-(pentachloroéthoxy)-, 1,1-dioxyde exerce ses effets se fait principalement par son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les multiples atomes de chlore et le groupe éthoxy peuvent influencer l'affinité de liaison et la spécificité du composé. L'atome de soufre du cycle thiophène peut participer à des réactions redox, affectant potentiellement les voies de stress oxydatif cellulaire.
Mécanisme D'action
The mechanism by which Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The multiple chlorine atoms and the ethoxy group can influence the compound’s binding affinity and specificity. The sulfur atom in the thiophene ring can participate in redox reactions, potentially affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiophène, 2,3,4,5-tétrachloro-1,1-dioxyde: Un autre dérivé du thiophène chloré présentant des propriétés chimiques similaires mais des schémas de substitution différents.
Thiophène, 3,4-dichloro-1,1-dioxyde: Un analogue moins chloré avec une réactivité et des applications distinctes.
Unicité
Le thiophène, 3,3,4-trichlorotétrahydro-4-(pentachloroéthoxy)-, 1,1-dioxyde est unique en raison de son degré élevé de chloration et de la présence du groupe pentachloroéthoxy. Ces caractéristiques confèrent une réactivité chimique spécifique et une activité biologique potentielle qui le distinguent des autres dérivés du thiophène.
Propriétés
Numéro CAS |
98057-56-8 |
|---|---|
Formule moléculaire |
C6H4Cl8O3S |
Poids moléculaire |
439.8 g/mol |
Nom IUPAC |
3,3,4-trichloro-4-(1,1,2,2,2-pentachloroethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H4Cl8O3S/c7-3(8)1-18(15,16)2-4(3,9)17-6(13,14)5(10,11)12/h1-2H2 |
Clé InChI |
SQKTUGHJQILWRM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1(=O)=O)(Cl)Cl)(OC(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


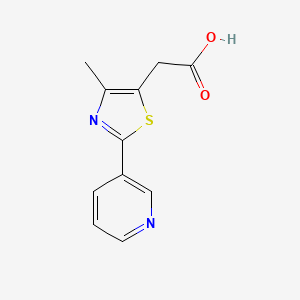
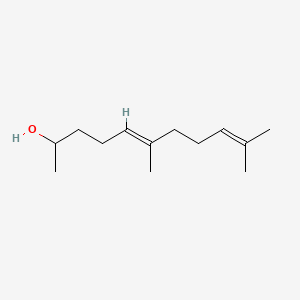

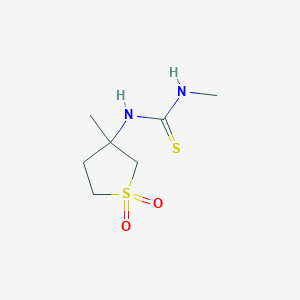
![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
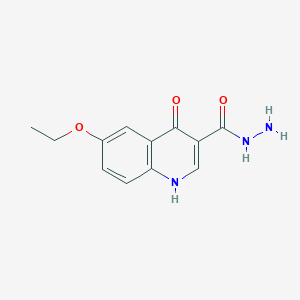
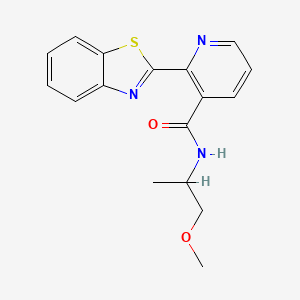
![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
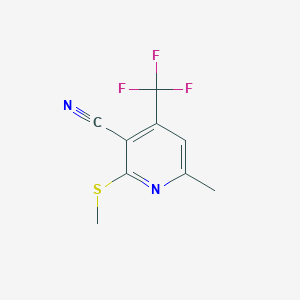
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
